molecular formula C14H12 B131108 2-Methyl-3H-cyclopenta[a]naphthalene CAS No. 150096-60-9

2-Methyl-3H-cyclopenta[a]naphthalene

Cat. No. B131108
M. Wt: 180.24 g/mol
InChI Key: BPGQLRATYHGTEK-UHFFFAOYSA-N
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Description

“2-Methyl-3H-cyclopenta[a]naphthalene” is a chemical compound with the molecular formula C14H12 . It is also known by other names such as “3H-Benz[e]indene, 2-methyl-”, “2-Methyl-3H-benz[e]indene”, and "2-METHYL-3H-BENE[E]INDENE" .


Synthesis Analysis

The synthesis of “2-Methyl-3H-cyclopenta[a]naphthalene” involves several steps. One approach involves the use of TiCl4-catalyzed reactions of 1-trimethylsilyloxycyclopentene with arylacetaldehydes . Another method involves the ammonolysis of a precursor compound, followed by reduction and subsequent dehydration of the reduced product .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3H-cyclopenta[a]naphthalene” is characterized by a cyclopenta[a]naphthalene ring with a methyl group attached . The InChI string representation of the molecule is “InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3” and the canonical SMILES representation is "CC1=CC2=C(C1)C=CC3=CC=CC=C32" .


Physical And Chemical Properties Analysis

“2-Methyl-3H-cyclopenta[a]naphthalene” has a molecular weight of 180.24 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 320.8±17.0 °C at 760 mmHg, and a flash point of 154.2±11.7 °C . It has no hydrogen bond donors or acceptors, and no freely rotating bonds .

Scientific Research Applications

Formation and Reactivity in Chemical Processes

  • Formation in Combustion and Space Settings : A study by Li, Zhao, & Kaiser (2023) discusses the formation of 3H-cyclopenta[a]naphthalene and related compounds in high-temperature environments like combustion systems and space. The research emphasizes the significance of methyl-substituted aromatic reactants in forming these compounds.

  • Synthesis and Reactivity : Asachenko et al. (2008) investigated the synthesis and reactions of 8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene, providing insights into oxidation, bromination, and bond cleavage reactions (Asachenko et al., 2008).

Interaction with Other Chemicals

  • Host-Guest Chemistry : The interaction of naphthalene and its methyl derivatives with cyclodextrins in an aqueous medium was studied by Fujiki, Deguchi, & Sanemasa (1988), offering insights into the formation constants and association complexes in host-guest chemistry (Fujiki, Deguchi, & Sanemasa, 1988).

Environmental and Biochemical Implications

  • Degradation in Groundwater : Meckenstock, Safinowski, & Griebler (2004) explored the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), including 2-methylnaphthalene, highlighting their significance as groundwater contaminants (Meckenstock, Safinowski, & Griebler, 2004).

Potential Pharmaceutical Applications

  • DNA Binding Agent : A study by Kundu (1980) synthesized 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a potential DNA binding agent, demonstrating its inhibitory effect on leukemic cells (Kundu, 1980).

Kinetic and Mechanistic Studies

  • Gas-phase Reactions with Nitrate Radical : Phousongphouang & Arey (2002) measured rate constants for gas-phase reactions of alkylnaphthalenes, including methylnaphthalenes, with nitrate radicals, providing valuable data for atmospheric chemistry (Phousongphouang & Arey, 2002).

  • Methylation Kinetics : Güleç, Özen, Niftaliyeva, Aydın, Simsek, & Karaduman (2017) investigated the kinetics of naphthalene methylation over Fe/ZSM-5 zeolite catalysts, focusing on reaction mechanisms and product selectivity (Güleç et al., 2017).

Safety And Hazards

The safety and hazards associated with “2-Methyl-3H-cyclopenta[a]naphthalene” are not well-documented. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

2-methyl-3H-cyclopenta[a]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGQLRATYHGTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345132
Record name 2-Methyl-3H-cyclopenta[a]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3H-cyclopenta[a]naphthalene

CAS RN

150096-60-9
Record name 2-Methyl-3H-cyclopenta[a]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Toluenesulfonic acid (50 mg) was added to the organic layer, and the reaction mixture was heated under reflux with water separation for 1 h. After cooling to room temperature the organic layer was washed with sodium bicarbonate (aqueous 2 wt %, 50 ml), dried over magnesium sulfate, and concentrated under reduced pressure. The yield of 2-methyl-3H-benz[e]indene was 4.1 g or 89%.
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Synthesis routes and methods II

Procedure details

A mixture of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol (obtained as described above) and 1 g of p-toluenesulphonic acid in 200 mL of benzene was refluxed for 1 h. Then the reaction mixture was cooled to room temperature and treated with a saturated aqueous solution of Na2CO3. The organic phase was isolated, dried over MgSO4 and evaporated off to dryness. Yield 14.2 g (55% based on starting 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphtalen-1-one).
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-3H-cyclopenta[a]naphthalene
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Citations

For This Compound
1
Citations
杨青华, 林勤保, 关伟焰, 马洪生, 魏晓芬, 王玥 - 分析测试学报, 2021 - fxcsxb.com
: 采用傅里叶变换红外光谱法(FT-IR) 和气相色谱-质谱法(GC-MS) 定性分析了未知涂料的主要化学组成. 将涂料恒温烘干成膜, 剪裁成条状和碎片状, 经乙腈, 甲醇超声提取, 四氢呋喃溶解后, …
Number of citations: 4 www.fxcsxb.com

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